molecular formula C10H16O3 B2622897 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one CAS No. 109632-78-2

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one

Cat. No.: B2622897
CAS No.: 109632-78-2
M. Wt: 184.235
InChI Key: RGBNKTRKIUYQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C10H16O3. It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a ketone functional group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one involves several steps. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing

Chemical Reactions Analysis

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring. Common reagents for these reactions include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in metabolic pathways. The specific pathways involved would depend on the context of its use, such as in enzyme inhibition or receptor binding studies .

Comparison with Similar Compounds

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can be compared to other spirocyclic compounds, such as:

    1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the ketone functional group.

    1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-ol: Similar structure but contains an alcohol group instead of a ketone.

    1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-amine: Similar structure but contains an amine group instead of a ketone.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular research applications .

Properties

IUPAC Name

1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(2)7(11)9(3,4)10(8)12-5-6-13-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBNKTRKIUYQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(C12OCCO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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